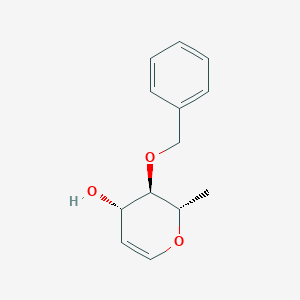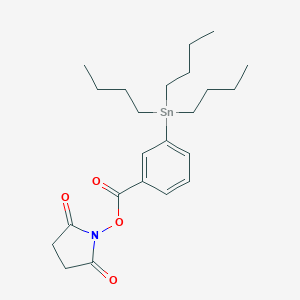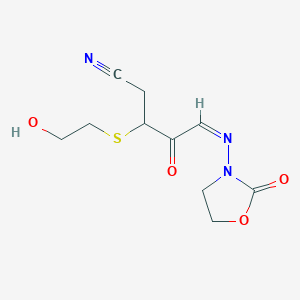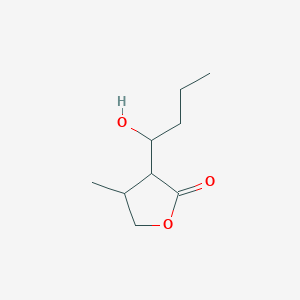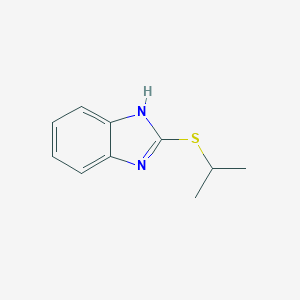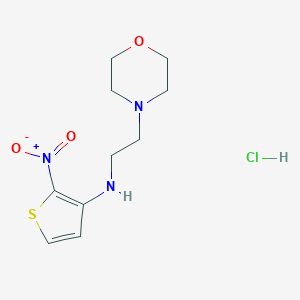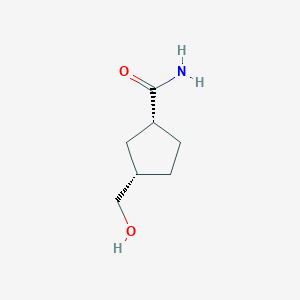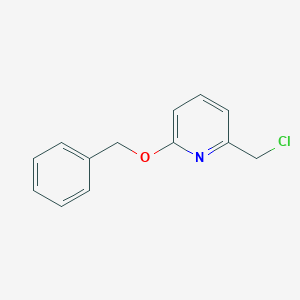
1-Piperidinyloxy, 4-(((dodecyloxy)hydroxyphosphinyl)oxy)-2,2,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinyloxy, 4-(((dodecyloxy)hydroxyphosphinyl)oxy)-2,2,6,6-tetramethyl-, commonly known as TEMPO, is a stable free radical compound that has been widely used in various scientific research applications. TEMPO has a unique structure that makes it an ideal candidate for research in the fields of organic chemistry, materials science, and biochemistry.
Wirkmechanismus
TEMPO acts as a catalyst in various chemical reactions by donating an electron to the reactant and forming a stable radical intermediate. This radical intermediate can then react with other molecules to produce the desired product. TEMPO can also act as an oxidizing agent by accepting an electron from a reducing agent, thereby converting it to its oxidized form.
Biochemical and Physiological Effects
TEMPO has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. TEMPO has also been shown to have neuroprotective effects and can protect neurons from damage. Additionally, TEMPO has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
TEMPO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. TEMPO is also relatively inexpensive compared to other catalysts. However, TEMPO has some limitations. It has a low solubility in water, which can limit its use in aqueous reactions. Additionally, TEMPO can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the use of TEMPO in scientific research. One potential application is in the field of organic synthesis. TEMPO can be used as a catalyst in various organic reactions, and its use can lead to the development of new synthetic routes for the production of various compounds. Another potential application is in the field of materials science. TEMPO can be used to modify the properties of various materials, leading to the development of new materials with unique properties. Additionally, TEMPO can be used in the development of new drugs with antioxidant and neuroprotective properties.
Conclusion
In conclusion, TEMPO is a stable free radical compound that has been extensively used in various scientific research applications. Its unique properties make it an ideal candidate for research in the fields of organic chemistry, materials science, and biochemistry. TEMPO has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of TEMPO in scientific research, including the development of new synthetic routes, modification of material properties, and the development of new drugs.
Synthesemethoden
TEMPO can be synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine with sodium hypochlorite in the presence of a catalyst. The resulting compound is then reacted with dodecyl alcohol and phosphorus oxychloride to produce TEMPO. The synthesis of TEMPO is relatively simple and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
TEMPO has been extensively used in scientific research due to its unique properties. TEMPO is a stable free radical that can be used as a catalyst in various chemical reactions. It has been used in the synthesis of polymers, oxidation reactions, and as a mediator in electrochemical reactions. TEMPO has also been used in the field of materials science to modify the properties of various materials.
Eigenschaften
CAS-Nummer |
122018-94-4 |
|---|---|
Molekularformel |
C21H43NO5P |
Molekulargewicht |
420.5 g/mol |
InChI |
InChI=1S/C21H43NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-26-28(24,25)27-19-17-20(2,3)22(23)21(4,5)18-19/h19H,6-18H2,1-5H3,(H,24,25) |
InChI-Schlüssel |
VNPFSLNALGAUGL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOP(=O)(O)OC1CC(N(C(C1)(C)C)[O])(C)C |
Kanonische SMILES |
CCCCCCCCCCCCOP(=O)(O)OC1CC(N(C(C1)(C)C)[O])(C)C |
Andere CAS-Nummern |
122018-94-4 |
Synonyme |
AN 12 AN-12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





